1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid
CAS No.: 100058-72-8
Cat. No.: VC1976754
Molecular Formula: C11H14O2S
Molecular Weight: 210.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100058-72-8 |
|---|---|
| Molecular Formula | C11H14O2S |
| Molecular Weight | 210.29 g/mol |
| IUPAC Name | 1-thiophen-2-ylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H14O2S/c12-10(13)11(6-2-1-3-7-11)9-5-4-8-14-9/h4-5,8H,1-3,6-7H2,(H,12,13) |
| Standard InChI Key | TVJXMYFENIHEOZ-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)(C2=CC=CS2)C(=O)O |
| Canonical SMILES | C1CCC(CC1)(C2=CC=CS2)C(=O)O |
Introduction
Key Features:
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The thiophene ring contributes aromaticity and electron-rich properties to the molecule.
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The carboxylic acid group imparts acidic characteristics, enabling the compound to participate in hydrogen bonding and various chemical reactions.
Synthesis
The synthesis of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
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Cyclohexane Functionalization: Cyclohexanone is used as a precursor. It undergoes functionalization to introduce the carboxylic acid group at the 1-position.
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Thiophene Substitution: A thiophene derivative is introduced through Friedel-Crafts alkylation or other coupling reactions to attach the thiophene ring to the cyclohexane backbone.
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Purification: The product is purified using recrystallization or chromatographic techniques to ensure high purity.
These steps may vary depending on the desired yield and specific reaction conditions.
Pharmaceutical Research
Compounds like 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid are studied for their potential pharmacological properties:
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The thiophene moiety is known for its bioactive potential, including antimicrobial and anti-inflammatory effects.
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Carboxylic acids often serve as intermediates in drug development due to their reactivity and ability to form derivatives.
Material Science
The aromatic thiophene ring makes this compound a candidate for use in organic semiconductors or other material science applications where conjugated systems are advantageous.
Chemical Intermediates
This compound can act as a versatile intermediate in synthesizing more complex molecules, particularly those requiring both aromatic and aliphatic functionalities.
Spectroscopic Characterization:
The structure of 1-(Thiophen-2-yl)cyclohexane-1-carboxylic acid can be confirmed using various spectroscopic techniques:
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NMR (Nuclear Magnetic Resonance): Provides details about hydrogen and carbon environments within the molecule.
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IR (Infrared Spectroscopy): Identifies functional groups such as the carboxylic acid () through characteristic absorption bands.
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
Research Findings
Recent studies have highlighted the importance of thiophene-containing compounds in medicinal chemistry:
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Thiophene derivatives are known to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria .
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The presence of electron-donating or withdrawing groups on the thiophene ring significantly influences biological activity .
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Compounds with similar structures have been investigated for their antioxidant properties, with promising results .
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